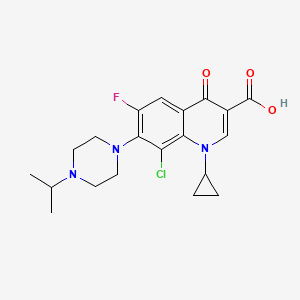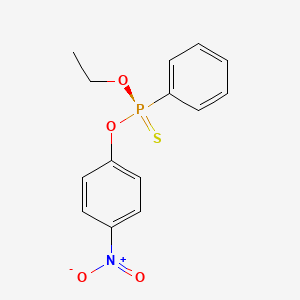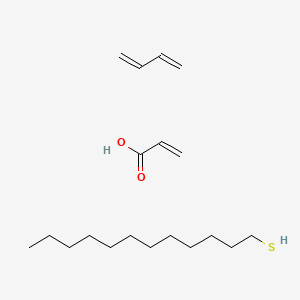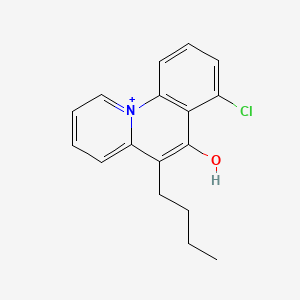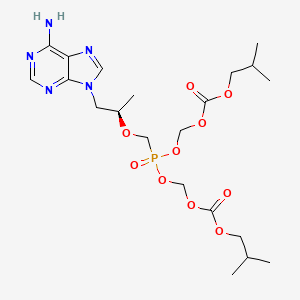
2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)-, bis(2-methylpropyl) ester, 5-oxide, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6,8-四氧杂-5-磷杂壬二酸,5-((2-(6-氨基-9H-嘌呤-9-基)-1-甲基乙氧基)甲基)-,双(2-甲基丙基)酯,5-氧化物,®- 是一种复杂的的有机化合物,具有磷酸核心和多个官能团
准备方法
合成路线和反应条件
这种化合物的合成通常涉及多个步骤,从磷酸核心的制备开始。嘌呤衍生物的引入和与双(2-甲基丙基)基团的酯化是关键步骤。反应条件通常包括使用特定的催化剂、溶剂和温度控制,以确保获得所需的产物,其纯度和产率高。
工业生产方法
这种复杂化合物的工业生产方法通常涉及使用自动化反应器进行大规模合成。该过程可能包括连续流动化学技术,以提高效率和可扩展性。质量控制措施对于确保最终产品的质量一致性和安全性至关重要。
化学反应分析
反应类型
这种化合物可以进行各种化学反应,包括:
氧化: 磷酸核心可以在特定条件下被氧化。
还原: 还原反应可能针对嘌呤衍生物或其他官能团。
取代: 该化合物上的官能团可以在适当条件下被其他基团取代。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂。温度、pH 和溶剂选择等反应条件对于实现所需的转化至关重要。
形成的主要产物
这些反应形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能会产生磷酸核心的更高氧化态,而取代反应可能会引入新的官能团。
科学研究应用
化学
在化学中,这种化合物可以用作合成其他复杂分子的试剂或中间体。其独特的结构允许进行多种化学转化。
生物学
在生物学研究中,该化合物可能因其与生物分子的相互作用而受到研究,例如酶或核酸
医学
在医学中,该化合物可以探索其治疗潜力,特别是如果它表现出与其嘌呤衍生物相关的生物活性。它可以作为药物开发的先导化合物。
工业
在工业应用中,该化合物可用于生产专用材料或用作化学过程中的催化剂。
作用机制
这种化合物的作用机制涉及其与特定分子靶标的相互作用。嘌呤衍生物可能与核酸或酶相互作用,影响生物途径。磷酸核心可能参与磷酸化反应,影响细胞过程。
相似化合物的比较
类似化合物
三磷酸腺苷 (ATP): 一种具有嘌呤碱基和磷酸核心的核苷酸。
磷酸酯: 具有类似酯化模式的化合物。
核苷酸类似物: 与核苷酸结构相似的分子。
独特性
这种化合物的独特性在于它将嘌呤衍生物与磷酸核心和酯基结合在一起。这种结构为各种化学和生物应用提供了多功能平台。
属性
CAS 编号 |
201340-99-0 |
|---|---|
分子式 |
C21H34N5O10P |
分子量 |
547.5 g/mol |
IUPAC 名称 |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(2-methylpropoxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-methylpropyl carbonate |
InChI |
InChI=1S/C21H34N5O10P/c1-14(2)7-30-20(27)32-11-35-37(29,36-12-33-21(28)31-8-15(3)4)13-34-16(5)6-26-10-25-17-18(22)23-9-24-19(17)26/h9-10,14-16H,6-8,11-13H2,1-5H3,(H2,22,23,24)/t16-/m1/s1 |
InChI 键 |
SMWJBTSECSFQAB-MRXNPFEDSA-N |
手性 SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OCC(C)C)OCOC(=O)OCC(C)C |
规范 SMILES |
CC(C)COC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


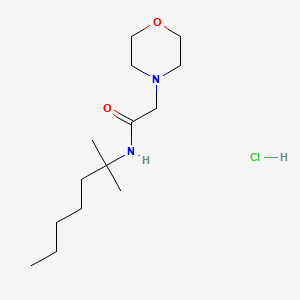
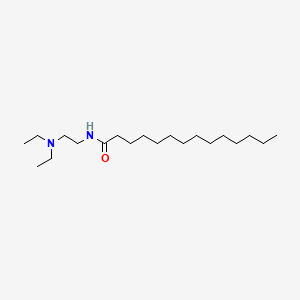

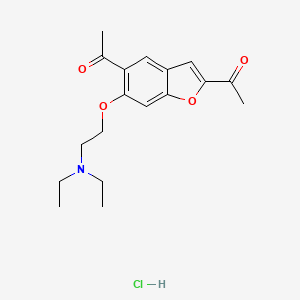
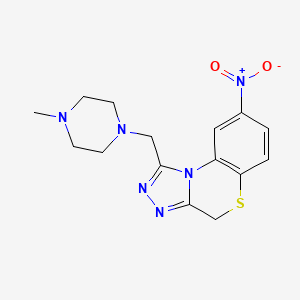
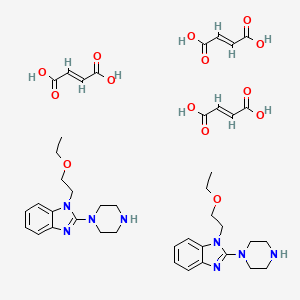
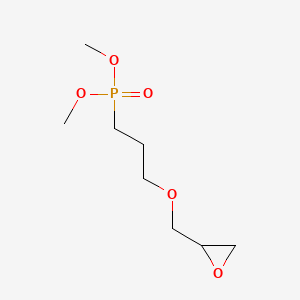
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)
